3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring and substituted with various functional groups, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that thienopyrimidines can exhibit anti-inflammatory, anticancer, and antimicrobial activities .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Thieno[3,4-b]pyridines: These compounds have a different fusion pattern of the thiophene and pyrimidine rings, which can result in distinct chemical and biological properties.
Uniqueness
The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H22N2O3S/c1-15-4-7-17(8-5-15)18-13-29-22-21(18)23(26)25(14-24-22)11-10-16-6-9-19(27-2)20(12-16)28-3/h4-9,12-14H,10-11H2,1-3H3 |
InChI Key |
AFSPCGRDWQKZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.